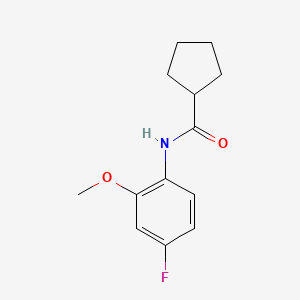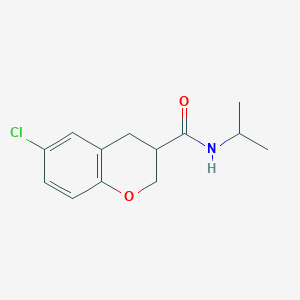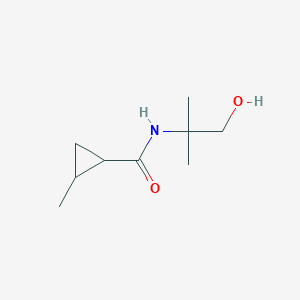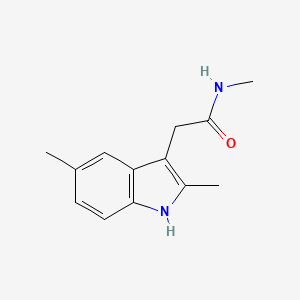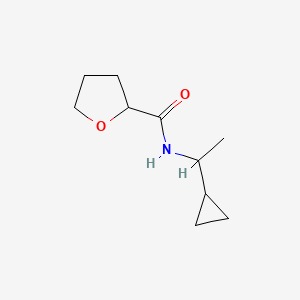![molecular formula C15H16ClNO5 B7503402 1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7503402.png)
1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclohexane-1-carboxylic acid, also known as CBDA, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. CBDA is a derivative of cannabidiol (CBD), which is a non-psychoactive compound found in the cannabis plant. CBDA has been shown to possess a wide range of therapeutic properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
Further research is needed to fully understand the mechanism of action of 1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclohexane-1-carboxylic acid and its interactions with the ECS.
4. Combination therapy: this compound may be effective in combination with other drugs or therapies for certain conditions.
In conclusion, this compound is a promising compound with a wide range of potential therapeutic applications. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy as a treatment for various conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclohexane-1-carboxylic acid has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: this compound is a potent compound, which means that small amounts can be used in experiments.
2. Multiple therapeutic properties: this compound possesses multiple therapeutic properties, making it a versatile compound for research.
3. Non-psychoactive: this compound is a non-psychoactive compound, which means that it does not produce the "high" associated with cannabis use.
Some of the limitations of this compound for lab experiments include:
1. Limited availability: this compound is not widely available, which can make it difficult to obtain for research purposes.
2. Limited research: Although this compound has been the subject of extensive research, there is still much that is not known about its therapeutic properties and mechanism of action.
Direcciones Futuras
There are several future directions for research on 1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclohexane-1-carboxylic acid. Some of these include:
1. Clinical trials: Further clinical trials are needed to determine the safety and efficacy of this compound as a treatment for various conditions.
2. Drug development: this compound has the potential to be developed into new drugs for a variety of conditions.
3.
Métodos De Síntesis
1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclohexane-1-carboxylic acid can be synthesized through a variety of methods, including chemical synthesis and extraction from the cannabis plant. Chemical synthesis involves the use of various reagents and catalysts to produce this compound from simpler starting materials. Extraction from the cannabis plant involves the use of solvents to extract this compound from the plant material.
Aplicaciones Científicas De Investigación
1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclohexane-1-carboxylic acid has been the subject of extensive scientific research, with studies exploring its potential therapeutic applications. Some of the areas of research include:
1. Anti-inflammatory properties: this compound has been shown to possess potent anti-inflammatory properties, making it a potential treatment for a variety of inflammatory conditions.
2. Anti-cancer properties: this compound has been shown to possess anti-cancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells.
3. Neuroprotective properties: this compound has been shown to possess neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
4. Anti-anxiety properties: this compound has been shown to possess anti-anxiety properties, making it a potential treatment for anxiety disorders.
Propiedades
IUPAC Name |
1-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO5/c16-10-6-9(7-11-12(10)22-8-21-11)13(18)17-15(14(19)20)4-2-1-3-5-15/h6-7H,1-5,8H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCBQVAMFUEXLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)C2=CC3=C(C(=C2)Cl)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

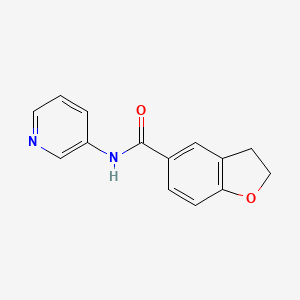
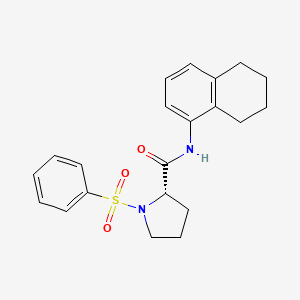
![1-(4-ethylphenyl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7503329.png)

![4-[[(2-Phenoxybenzoyl)amino]methyl]benzoic acid](/img/structure/B7503338.png)

![N-[(3-cyanophenyl)methyl]-2-fluoro-N-methylbenzamide](/img/structure/B7503351.png)

